![molecular formula C18H26N4O B5503043 1-ethyl-3-isobutyl-N-[1-(6-methyl-2-pyridinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5503043.png)
1-ethyl-3-isobutyl-N-[1-(6-methyl-2-pyridinyl)ethyl]-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This chemical is part of a class of compounds involved in various synthetic and reaction processes.
Synthesis Analysis
- The synthesis involves reactions like cyclocondensation and various thermal reactions. For example, Tamura et al. (1973) discuss the preparation of related pyrazole derivatives through thermal reactions (Tamura, Miki, Sumida, & Ikeda, 1973).
Molecular Structure Analysis
- The molecular structure of similar compounds has been determined using various spectroscopic techniques, as described by Yıldırım, Kandemirli, and Demir (2005) (Yıldırım, Kandemirli, & Demir, 2005).
Chemical Reactions and Properties
- The compound undergoes various functionalization reactions. For instance, Yıldırım et al. (2005) discuss the reaction of 1H-pyrazole-3-carboxylic acid derivatives with diamine and base, forming different products (Yıldırım, Kandemirli, & Demir, 2005).
Physical Properties Analysis
- The physical properties, such as the crystalline structure of similar compounds, have been studied. Kumar et al. (2021) report the crystal structure of an analogous 4H-pyran molecule (Kumar, Prakasam, Ramalingan, Vidhyasagar, & Pillai, 2021).
Chemical Properties Analysis
- The chemical properties, like reactivity and stability under various conditions, are key. For instance, Kumar et al. (2013) discuss the synthesis and spectral studies of 4H-pyran derivatives, providing insights into the chemical behavior of similar compounds (Kumar, Sethukumar, & Prakasam, 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization
The research by Harb et al. (1989) delves into the conversion of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates into various derivatives, including pyrazolo and pyridine derivatives, which could offer a foundational approach for synthesizing compounds similar to 1-ethyl-3-isobutyl-N-[1-(6-methyl-2-pyridinyl)ethyl]-1H-pyrazole-5-carboxamide through nucleophilic reactions Harb, A. A., et al., 1989.
Yıldırım et al. (2005) discuss the conversion of 1H-pyrazole-3-carboxylic acid into carboxamide via reaction with 2,3-diaminopyridine, providing insights into the amide formation process that could be relevant for synthesizing compounds with structures similar to the target compound Yıldırım, İ., et al., 2005.
Novel Synthesis Pathways
- Ghaedi et al. (2015) achieved efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through condensation of pyrazole-5-amine derivatives and activated carbonyl groups, which could be a potential pathway for synthesizing related structures Ghaedi, A., et al., 2015.
Heterocyclic Compound Synthesis
- Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, demonstrating the versatility of pyrazole derivatives in synthesizing complex heterocyclic compounds, which could provide a framework for exploring the applications of compounds like 1-ethyl-3-isobutyl-N-[1-(6-methyl-2-pyridinyl)ethyl]-1H-pyrazole-5-carboxamide in various fields Rahmouni, A., et al., 2016.
Coordination Polymers
- Cheng et al. (2017) explored the synthesis and structural diversity of d10 metal coordination polymers constructed from new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, highlighting the potential of pyrazole derivatives in materials science and coordination chemistry Cheng, M., et al., 2017.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-ethyl-5-(2-methylpropyl)-N-[1-(6-methylpyridin-2-yl)ethyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O/c1-6-22-17(11-15(21-22)10-12(2)3)18(23)20-14(5)16-9-7-8-13(4)19-16/h7-9,11-12,14H,6,10H2,1-5H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJIVKZPBMWOBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)CC(C)C)C(=O)NC(C)C2=CC=CC(=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-isobutyl-N-[1-(6-methyl-2-pyridinyl)ethyl]-1H-pyrazole-5-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.